

Application Notes and Protocols: Fmoc-Lys(biotin-PEG4)-OH in Fluorescence Microscopy

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Compound of Interest

Compound Name: Fmoc-Lys (biotin-PEG4)-OH

Cat. No.: B12509273

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Introduction

Fmoc-Lys(biotin-PEG4)-OH is a specialized amino acid derivative designed for the incorporation of a biotin moiety into synthetic peptides via solid-phase peptide synthesis (SPPS). This application note details the use of peptides synthesized with Fmoc-Lys(biotin-PEG4)-OH as high-specificity probes in fluorescence microscopy. The core of this technique lies in the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin), which has a dissociation constant (K_d) in the range of 10^{-14} to 10^{-15} M. [1][2][3] This robust interaction allows for a versatile and sensitive two-step detection method.

The synthesized peptide, now carrying a biotin tag, can be introduced to a biological sample to bind to a specific target. Subsequently, a fluorescently labeled streptavidin conjugate is used to bind to the biotin tag, thereby providing a fluorescent signal at the location of the target. The polyethylene glycol (PEG4) spacer in Fmoc-Lys(biotin-PEG4)-OH enhances the solubility of the resulting peptide and extends the biotin moiety away from the peptide backbone, which can improve its accessibility for binding to streptavidin. This system offers significant signal amplification because one streptavidin molecule can bind up to four biotinylated molecules, and each streptavidin molecule can be conjugated to multiple fluorophores.[4]

Data Presentation

Physicochemical Properties of Fmoc-Lys(biotin-PEG4)-OH

Property	Value	Reference
Molecular Formula	C ₄₂ H ₅₉ N ₅ O ₁₁ S	BroadPharm
Molecular Weight	842.01 g/mol	Ambeed
CAS Number	1334172-64-3	BroadPharm
Purity	≥95%	AxisPharm
Storage	-20°C	BroadPharm

Biotin-Streptavidin Interaction Properties

Property	Value	Reference
Dissociation Constant (Kd)	~10 ⁻¹⁴ - 10 ⁻¹⁵ M	[1][2][3]
Binding Stoichiometry	1 streptavidin tetramer binds up to 4 biotin molecules	[4]
Nature of Interaction	Non-covalent	[1]
Stability	Stable over a wide range of pH, temperature, and denaturing agents	[2]

Spectral Properties of Common Fluorescently Labeled Streptavidin Conjugates

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Reference
Alexa Fluor 488	495	519	[5]
Alexa Fluor 555	555	565	[5]
Alexa Fluor 594	590	617	[5]
Alexa Fluor 647	650	668	[5]
R-Phycoerythrin (R-PE)	496, 546, 565	578	[6]
Allophycocyanin (APC)	650	660	[6]

Experimental Protocols

Protocol 1: Synthesis of Biotinylated Peptide using Fmoc-Lys(biotin-PEG4)-OH

This protocol outlines the incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

- Fmoc-protected amino acids
- Fmoc-Lys(biotin-PEG4)-OH
- SPPS resin (e.g., Rink Amide resin)
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

- Anhydrous DMF
- DCM
- Diethyl ether

Procedure:

- Resin Swelling: Swell the SPPS resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes.
- Washing: Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Dissolve the desired Fmoc-protected amino acid (or Fmoc-Lys(biotin-PEG4)-OH) in DMF.
 - Add coupling reagents and DIPEA.
 - Add the activation mixture to the resin and allow it to react for 2 hours at room temperature.
- Washing: Wash the resin with DMF and DCM.
- Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
- Final Deprotection: Remove the terminal Fmoc group as described in step 2.
- Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.
- Verification: Confirm the identity and purity of the biotinylated peptide by mass spectrometry.

Protocol 2: Fluorescence Microscopy of Cells Using a Biotinylated Peptide Probe

This protocol describes the use of a custom-synthesized biotinylated peptide for the fluorescent labeling of a target in fixed and permeabilized cells.

Materials:

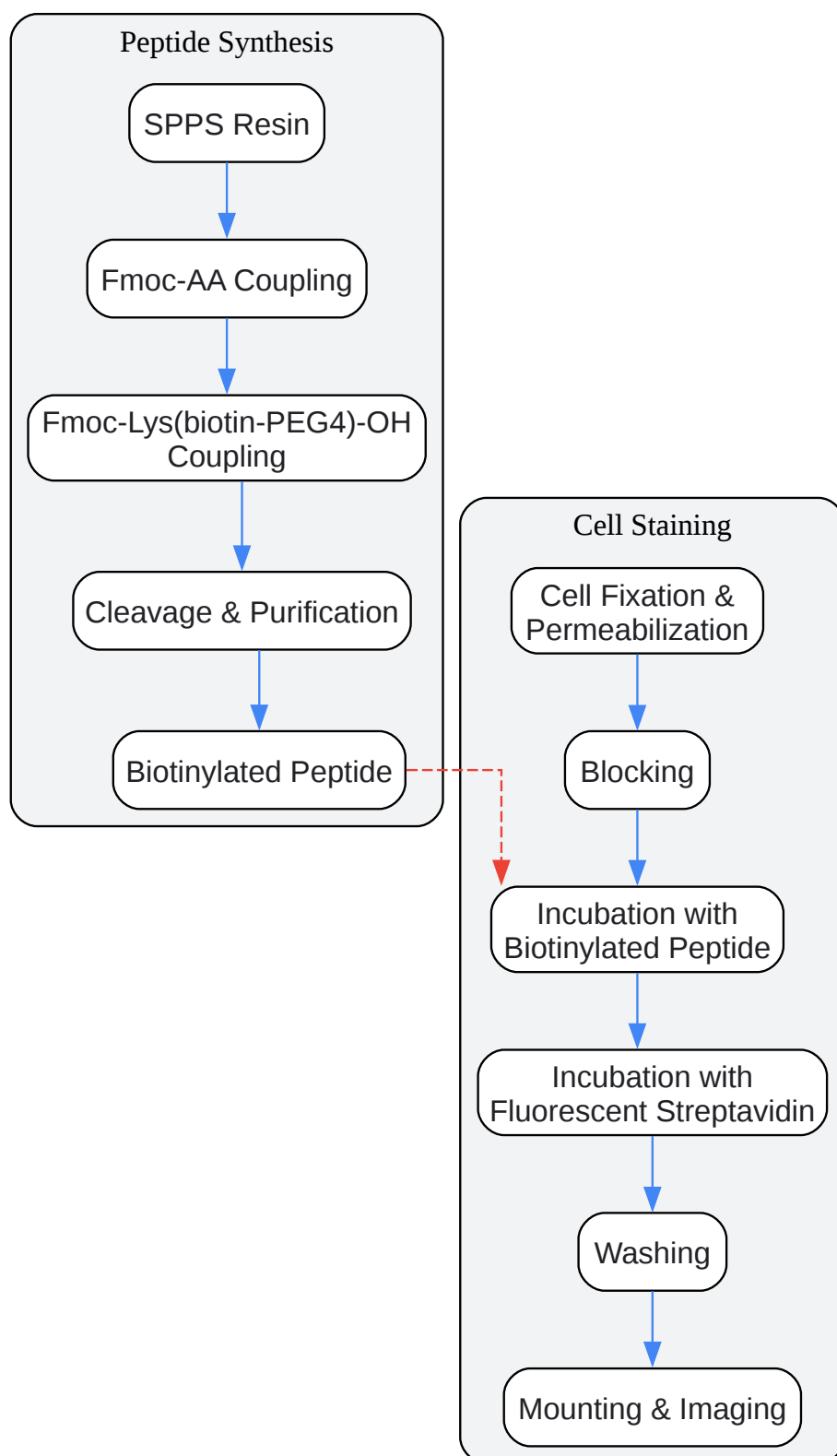
- Cells cultured on glass coverslips
- Biotinylated peptide probe
- Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Mounting medium with DAPI
- Fluorescence microscope

Procedure:

- Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
- Washing: Gently wash the cells twice with PBS.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Permeabilization (for intracellular targets): If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For cell surface targets, skip this step.

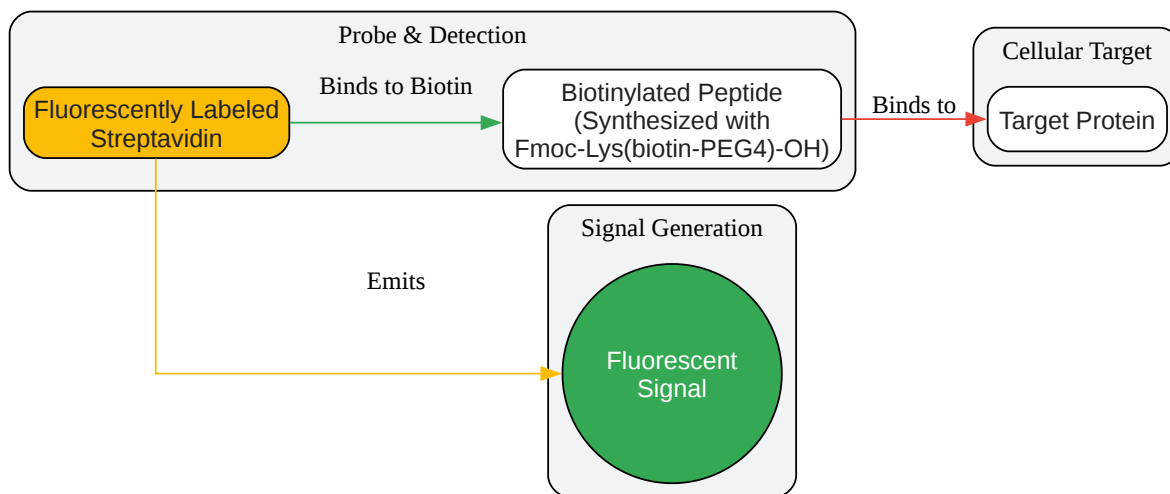
- **Washing:** Wash the cells three times with PBS.
- **Blocking:** Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
- **Incubation with Biotinylated Peptide:** Dilute the biotinylated peptide to the desired working concentration in blocking buffer. Incubate the cells with the diluted peptide for 1 hour at room temperature.
- **Washing:** Wash the cells three times with PBS to remove unbound peptide.
- **Incubation with Fluorescent Streptavidin:** Dilute the fluorescently labeled streptavidin to a working concentration (typically 1-10 µg/mL) in blocking buffer. Incubate the cells with the diluted streptavidin conjugate for 1 hour at room temperature, protected from light.^{[7][8][9]}
- **Washing:** Wash the cells three times with PBS to remove unbound streptavidin.
- **Mounting:** Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- **Imaging:** Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations



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Caption: Experimental workflow from peptide synthesis to cell imaging.



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Caption: Principle of indirect detection and signal amplification.

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